

Preclinical Profile of Petrelintide (ZP8396): A Novel Amylin Analog for Obesity Management

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Compound of Interest

Compound Name: *Petrelintide*

Cat. No.: *B15603375*

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Abstract

Petrelintide (ZP8396) is a novel, long-acting amylin analog in clinical development for the treatment of obesity.[1][2] As an analog of the naturally occurring pancreatic hormone amylin, **Petrelintide**'s mechanism of action centers on promoting satiety, slowing gastric emptying, and regulating glucose homeostasis.[1][3][4] Preclinical investigations in rodent models of obesity and diabetes have demonstrated its potential to induce significant weight loss, primarily through a reduction in fat mass and a selective decrease in the consumption of high-fat, palatable food.[5][6] This technical guide synthesizes the available preclinical data on **Petrelintide**, detailing its pharmacological effects, the experimental protocols utilized in its evaluation, and its proposed signaling pathways.

Mechanism of Action

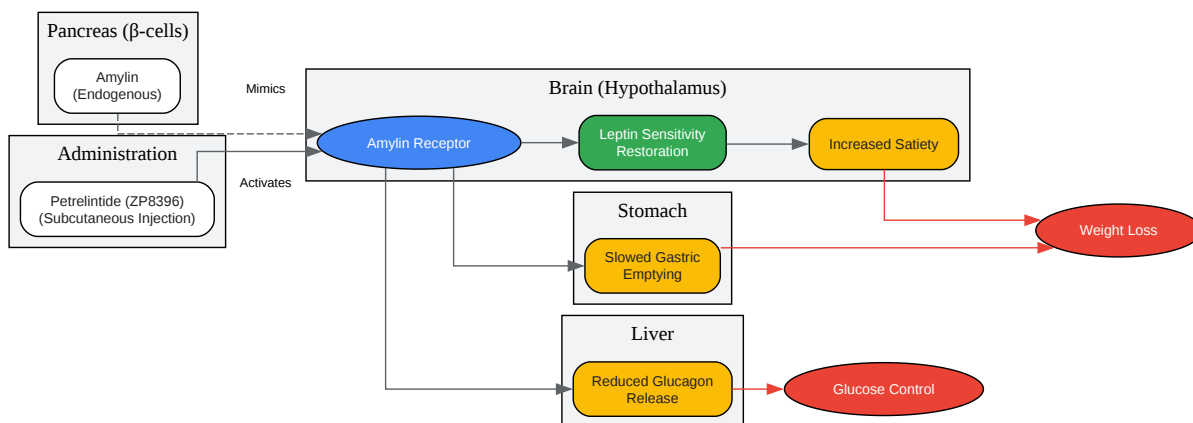
Petrelintide is a 36-amino-acid acylated peptide engineered based on the human amylin sequence.[1][3] Its design confers enhanced chemical and physical stability at neutral pH, which minimizes fibrillation and makes it suitable for once-weekly subcutaneous administration and potential co-formulation with other peptide therapeutics.[3][7][8]

The primary mechanism of **Petrelintide** involves the activation of amylin and calcitonin receptors.[3] This interaction is believed to mediate its effects on weight management through several physiological actions:

- **Increased Satiety:** **Petrelintide** is thought to enhance the feeling of fullness, partly by restoring sensitivity to the hormone leptin, a key regulator of energy balance.[1][7]
- **Slowed Gastric Emptying:** By delaying the rate at which food exits the stomach, **Petrelintide** prolongs feelings of satiety.[1][9]
- **Glucose Regulation:** Similar to endogenous amylin, **Petrelintide** assists in regulating blood glucose levels, which can be beneficial in metabolic disorders.[1] It instructs the liver to release less glucagon, a hormone that raises blood sugar.[1]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for **Petrelintide** as an amylin analog.



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Proposed signaling pathway of **Petrelintide**.

Preclinical Efficacy in Obesity Models

Petrelintide has been evaluated in various preclinical models, most notably in Diet-Induced Obese (DIO) rats and Zucker Diabetic Fatty (ZDF) rats, demonstrating potent effects on body weight and food intake.

Studies in Diet-Induced Obese (DIO) Rats

DIO rats are a standard model for studying obesity and the effects of anti-obesity therapeutics.

In a 21-day study, DIO rats treated with **Petrelintide** showed a significant, dose-dependent reduction in body weight.^[10] Another 30-day study investigated **Petrelintide**'s effect on food preference, revealing a selective reduction in the intake of high-fat diets.^{[5][6]}

Table 1: Effects of **Petrelintide** Monotherapy in DIO Rats

Parameter	Vehicle	Liraglutide (5 nmol/kg, BID)	Petrelintide (2 nmol/kg, Q2D)	Petrelintide (10 nmol/kg, Q4D)	Reference
Relative Body Weight Change (%)	+3.3 ± 0.7	-0.1 ± 1.1	-4.1 ± 0.6	-7.8 ± 0.7	^{[5][6]}
Total Cumulative High-Fat Diet Intake (g)	834 ± 31.1	796 ± 25.6	646 ± 22.3	576 ± 17.4	^{[5][6]}
Total Cumulative Chow Intake (g)	No significant change reported across groups ^{[5][6]}				

Data are presented as mean ± SEM.

The potential for synergistic effects was explored by combining **Petrelintide** with the dual GIP/GLP-1 receptor agonist, tirzepatide. This combination resulted in significantly greater body weight loss than either monotherapy alone.[\[11\]](#)

Table 2: Effects of **Petrelintide** in Combination with Tirzepatide in DIO Rats

Treatment Group	Duration	Key Finding	Reference
Vehicle	34 days	-	[11]
Tirzepatide (10 nmol/kg, QD)	34 days	-	[11]
Petrelintide (10 nmol/kg, Q2D from day 14)	34 days	-	[11]
Tirzepatide + Petrelintide	34 days	Significant and greater reduction in cumulative food intake and body weight compared to vehicle or mono-treated groups.	[11]

Studies in Zucker Diabetic Fatty (ZDF) Rats

ZDF rats are a model of type 2 diabetes and obesity. Studies in this model aimed to assess **Petrelintide**'s anti-diabetic potential.

Both single-dose and 4-week treatment studies were conducted in ZDF rats. A single injection of **Petrelintide** (10 nmol/kg) was shown to reduce body weight and lower blood glucose and plasma glucagon levels.[\[12\]](#) A 4-week study demonstrated sustained effects on food intake and metabolic parameters.[\[12\]](#)

Table 3: Effects of **Petrelintide** in ZDF Rats

Study Type	Treatment	Duration	Key Findings	Reference
Acute	Petrelintide (10 nmol/kg, single s.c. injection)	168 hours	Significant reduction in body weight, blood glucose, and plasma glucagon.	[12]
Chronic	Petrelintide (30 nmol/kg, s.c. every 2nd day)	4 weeks	Effective in lowering cumulative food intake.	[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key studies cited.

DIO Rat Food Preference Study

- Animal Model: Diet-Induced Obese (DIO) rats.
- Study Design: Animals (n=10 per group) were given ad libitum access to both standard rodent chow and a high-fat diet for a 30-day treatment period.[5][6]
- Treatment Groups:
 - Vehicle (subcutaneous, every second day)
 - Liraglutide (5 nmol/kg, subcutaneous, twice daily)
 - **Petrelintide** (2 nmol/kg, subcutaneous, every second day)
 - **Petrelintide** (10 nmol/kg, subcutaneous, every fourth day)[5][6]
- Endpoints Measured: Body weight, chow intake, and high-fat diet intake were measured daily.[6]

DIO Rat Combination Therapy Study

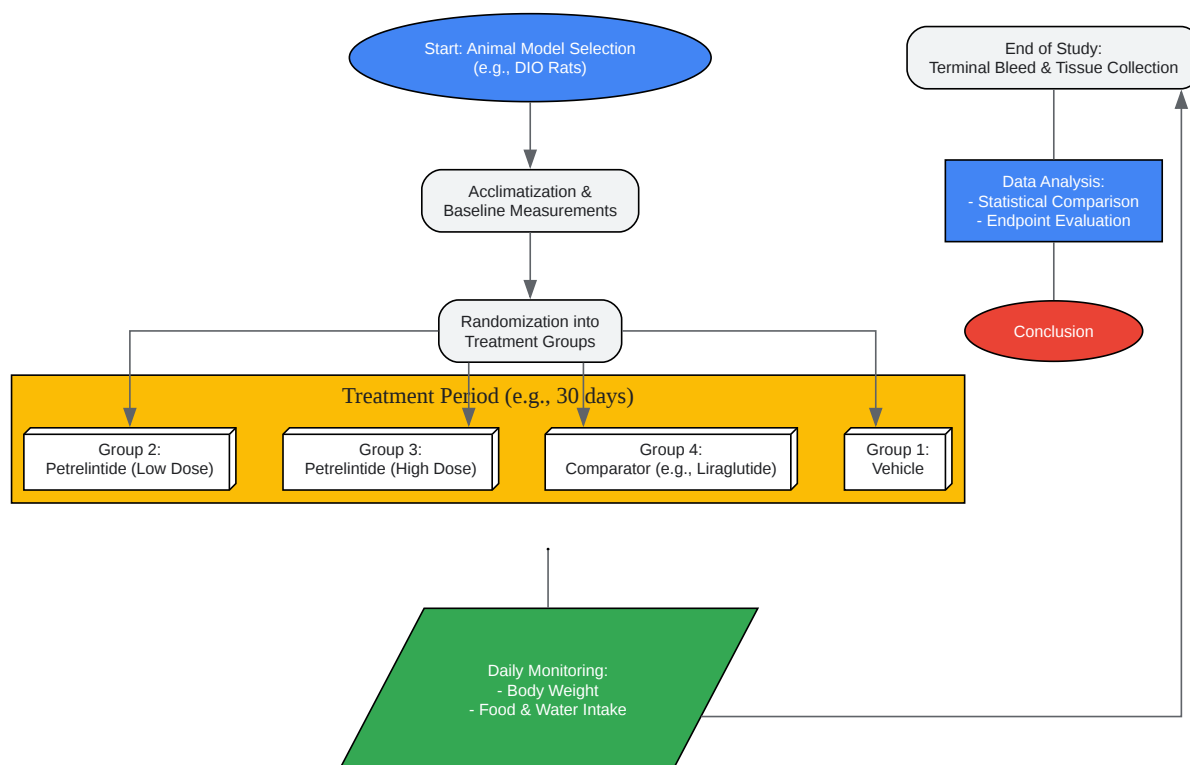
- Animal Model: Diet-Induced Obese (DIO) rats.
- Study Design: A 34-day study with a lead-in period.
- Treatment Protocol:
 - Days 0-14: Rats were treated with either vehicle or tirzepatide (10 nmol/kg, subcutaneous, once daily).[\[11\]](#)
 - Days 14-34:
 - Vehicle-treated rats continued on vehicle or were switched to **Petrelintide** (10 nmol/kg, subcutaneous, every 2nd day).
 - Tirzepatide-treated rats continued on tirzepatide alone or received a combination of tirzepatide and **Petrelintide**.[\[11\]](#)
- Endpoints Measured: Body weight and food intake.[\[11\]](#)

ZDF Rat Anti-Diabetic Potential Study

- Animal Model: Zucker Diabetic Fatty (ZDF) rats.
- Study Design: Two separate studies were conducted:
 - Acute Effects: Assessed after a single subcutaneous injection of **Petrelintide** (10 nmol/kg).[\[12\]](#)
 - Chronic Effects: Assessed after a 4-week treatment period with **Petrelintide** (30 nmol/kg, subcutaneous, every 2nd day).[\[12\]](#)
- Endpoints Measured: Body weight, food and water intake, blood glucose, and plasma glucagon levels.[\[12\]](#)

General Experimental Workflow

The diagram below outlines a typical experimental workflow for a preclinical obesity study involving **Petrelintide**.



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Typical preclinical obesity study workflow.

Conclusion

The preclinical data available for **Petrelintide** (ZP8396) strongly support its development as a novel treatment for obesity. In established rodent models, **Petrelintide** has demonstrated a

robust capacity to induce weight loss, which appears to be driven by a reduction in food intake, particularly of high-fat diets. Its efficacy, both as a monotherapy and in combination with other metabolic agents, highlights its potential as a versatile therapeutic option. The mechanism, centered on amylin receptor agonism, offers a complementary approach to the current incretin-based therapies. Further clinical studies will be essential to fully elucidate the therapeutic profile and long-term benefits of **Petrelintide** in the management of obesity and related metabolic disorders.

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